5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Overview
Description
5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. These compounds are found in various natural products and have been synthesized for their potential therapeutic applications . The structure of this compound includes a tetrahydroisoquinoline core with a carboxylic acid group and a methyl substitution at the 5th position, making it a unique molecule with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core . Another method includes the Petasis reaction followed by cyclization . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline core to isoquinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form decahydroisoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-alkylated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and alkyl halides for substitution reactions. The conditions often involve specific catalysts such as selenium dioxide for oxidation and palladium on carbon for reduction .
Major Products Formed
The major products formed from these reactions include isoquinoline derivatives, decahydroisoquinoline derivatives, and various N-alkylated tetrahydroisoquinoline compounds .
Scientific Research Applications
5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes such as monoamine oxidase (MAO) and interact with dopamine receptors, affecting neurotransmitter levels in the brain . The compound’s ability to modulate these pathways makes it a potential candidate for the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline: The parent compound with a similar core structure.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with neuroprotective properties.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A constrained analog of phenylalanine with applications in peptide-based drugs.
Uniqueness
5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5th position and carboxylic acid functionality contribute to its reactivity and potential therapeutic applications .
Properties
IUPAC Name |
5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-3-2-4-9-8(7)5-6-12-10(9)11(13)14/h2-4,10,12H,5-6H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJVZQAVNSNXPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNC(C2=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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